N-Formyl-Met-Leu-Phe benzylamide
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Overview
Description
N-Formyl-Met-Leu-Phe benzylamide is a synthetic tripeptide compound known for its potent chemotactic properties. It is widely used in scientific research, particularly in studies involving polymorphonuclear leukocytes (PMNs) and neutrophils. This compound plays a significant role in the field of immunology and cell signaling due to its ability to induce chemotaxis and activate immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe benzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, N-formylmethionine, to a solid resin. Subsequent amino acids, leucine and phenylalanine, are added sequentially through coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Leu-Phe benzylamide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The formyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Derivatives with substituted formyl groups
Scientific Research Applications
N-Formyl-Met-Leu-Phe benzylamide is extensively used in scientific research due to its chemotactic properties. Some of its applications include:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Employed in studies of cell signaling, chemotaxis, and immune response.
Medicine: Investigated for its potential therapeutic applications in modulating immune responses and treating inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and research reagents .
Mechanism of Action
N-Formyl-Met-Leu-Phe benzylamide exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to various cellular responses such as chemotaxis, activation of respiratory burst, and secretion of lysosomal enzymes. The primary molecular targets are FPR1 and FPR2, which mediate the compound’s effects on immune cell activation and migration .
Comparison with Similar Compounds
N-Formyl-Met-Leu-Phe benzylamide is unique among chemotactic peptides due to its specific sequence and potent activity. Similar compounds include:
N-Formyl-Met-Leu-Phe: The parent compound without the benzylamide group.
N-Formyl-Met-Leu-Phe-OH: A variant with a hydroxyl group instead of benzylamide.
N-Formyl-Met-Leu-Phe-NH2: A variant with an amide group instead of benzylamide
These compounds share similar chemotactic properties but differ in their specific interactions with receptors and their stability under various conditions.
Properties
Molecular Formula |
C28H38N4O4S |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H38N4O4S/c1-20(2)16-24(31-27(35)23(30-19-33)14-15-37-3)28(36)32-25(17-21-10-6-4-7-11-21)26(34)29-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)/t23-,24-,25-/m0/s1 |
InChI Key |
SYWWPBYRTBWRKE-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
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